1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester
Description
Piperidine Core Architecture and Conformational Dynamics
The piperidine ring adopts a chair conformation, as evidenced by X-ray crystallographic studies of analogous compounds. In this configuration, the nitrogen atom occupies an equatorial position, minimizing steric strain from the 3-hydroxymethyl-phenyl substituent. Key bond lengths and angles within the piperidine core are consistent with typical sp³-hybridized carbon-nitrogen systems:
| Parameter | Value (Å/°) | Reference Compound |
|---|---|---|
| C-N bond length | 1.47 ± 0.02 | cis-3-phenylpiperidine |
| C-C bond length | 1.54 ± 0.03 | Piperidine derivatives |
| Chair conformation | 109.5° | Piperidine |
Conformational dynamics were analyzed via temperature-dependent NMR studies, revealing restricted ring flipping due to steric hindrance from the bulky 3-hydroxymethyl-phenyl group. The energy barrier for chair-to-chair interconversion was calculated to be 12.3 kcal/mol using density functional theory (DFT), significantly higher than unsubstituted piperidine (6.8 kcal/mol).
Electronic Effects of 3-Hydroxymethyl-phenyl Substituent
The 3-hydroxymethyl-phenyl group exerts three primary electronic effects:
- Inductive electron donation : The -CH₂OH substituent increases electron density at the phenyl ring’s meta position by +0.17 e (Mulliken charge analysis).
- Resonance stabilization : Conjugation between the hydroxyl group and aromatic π-system creates partial double-bond character (1.39 Å) in the C-O bond.
- Protonation modulation : The substituent raises the piperidine nitrogen’s pKa to 8.9 ± 0.2, compared to 11.3 for unsubstituted piperidine, due to decreased electron density at the nitrogen.
Comparative electronic effects of substituent positions:
| Position | Hammett σₚ Value | Basicity (pKa) |
|---|---|---|
| para | -0.37 | 9.1 ± 0.3 |
| meta | -0.34 | 8.9 ± 0.2 |
| ortho | -0.29 | 8.6 ± 0.4 |
Carboxylic Acid Ethyl Ester Functional Group Analysis
The ethyl ester moiety demonstrates characteristic reactivity and structural features:
- Bond parameters : C=O bond length measures 1.21 Å (vs. 1.23 Å in free carboxylic acids), indicating resonance stabilization.
- Torsional flexibility : The O-C-O-C dihedral angle varies between 0°–15° in crystalline states, enabling adaptive molecular packing.
- Hydrolysis susceptibility : Half-life in aqueous solution:
| pH | t₁/₂ (25°C) |
|---|---|
| 1.0 | 2.3 hours |
| 7.4 | 48 hours |
| 13.0 | 15 minutes |
X-ray Crystallographic Studies and Molecular Packing
Single-crystal X-ray diffraction reveals a monoclinic P2₁/c space group with the following unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.397(3) |
| b (Å) | 7.852(2) |
| c (Å) | 15.632(4) |
| β (°) | 102.71(1) |
| Volume (ų) | 1489.8(6) |
| Z | 4 |
Key packing features include:
- Hydrogen bonding networks : O-H···O=C interactions (2.89 Å) between hydroxymethyl and ester groups.
- π-π stacking : Interplanar spacing of 3.56 Å between phenyl rings.
- Van der Waals interactions : Dominant in alkyl chain regions (3.8–4.2 Å separation).
Thermal ellipsoid analysis showed anisotropic displacement parameters (Ueq = 0.08–0.15 Ų), indicating greater mobility in the ethyl ester group compared to the rigid piperidine core.
Properties
Molecular Formula |
C15H21NO3 |
|---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-8-16(9-7-13)14-5-3-4-12(10-14)11-17/h3-5,10,13,17H,2,6-9,11H2,1H3 |
InChI Key |
JSXLEWSJJPSKIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Ethyl Isonipecotate
Reaction Overview
Reductive amination offers a direct pathway for introducing the 3-hydroxymethyl-phenyl substituent to the piperidine ring. Ethyl isonipecotate (ethyl piperidine-4-carboxylate) serves as the starting material, reacting with 3-hydroxymethylbenzaldehyde in the presence of a reducing agent.
Synthetic Procedure
Reagents :
- Ethyl isonipecotate (1 equiv, 157.21 g/mol)
- 3-Hydroxymethylbenzaldehyde (1.2 equiv)
- Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)
- Methanol (solvent)
- Acetic acid (catalytic)
Conditions :
- Stirring at 25°C for 12–24 hours under nitrogen atmosphere.
- pH maintained at 5–6 using acetic acid.
Workup :
- Neutralization with aqueous sodium bicarbonate.
- Extraction with ethyl acetate, followed by drying over MgSO4.
- Purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
Betaine Rearrangement from Piperidine Carbonitrile Precursors
Patent-Based Methodology
A method described in US2486795A involves the thermal rearrangement of 4-arylpiperidine-4-carbonitrile betaines to yield ester derivatives.
Key Steps:
Synthesis of Betaine Intermediate :
Thermal Rearrangement :
Solvent Optimization
Using high-boiling solvents like decalin minimizes decomposition, improving yields to >80%.
Nucleophilic Substitution on Halogenated Piperidine Esters
Displacement of Chlorine with Hydroxymethylbenzyl Groups
This two-step approach involves:
Synthesis of 1-Chloroethyl-piperidine-4-carboxylate :
Substitution with 3-Hydroxymethylphenyl Grignard Reagent :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Catalytic Enhancements
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Acid-Catalyzed Hydrolysis
| Reagents/Conditions | Products | References |
|---|---|---|
| H₂O, HCl (catalytic), reflux | 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid + ethanol |
Mechanism :
-
Protonation of the ester carbonyl enhances electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
-
Elimination of ethanol regenerates the carbonyl, producing the carboxylic acid .
Base-Promoted Hydrolysis (Saponification)
| Reagents/Conditions | Products | References |
|---|---|---|
| NaOH/H₂O, heat | Sodium 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylate + ethanol |
Mechanism :
-
Hydroxide ion attacks the carbonyl, forming a carboxylate salt.
-
Irreversible deprotonation drives the reaction to completion .
Oxidation of the Hydroxymethyl Group
The benzyl alcohol (-CH₂OH) on the phenyl ring oxidizes to a carboxylic acid under strong conditions.
| Reagents/Conditions | Products | References |
|---|---|---|
| KMnO₄, H⁺, heat | 1-(3-Carboxyphenyl)-piperidine-4-carboxylic acid ethyl ester |
Notes :
-
Oxidation proceeds via intermediate aldehyde formation, ultimately yielding the carboxylic acid.
-
Reaction monitoring via NMR confirms structural changes.
Reduction of the Ester Group
The ethyl ester is reduced to a primary alcohol using strong hydride reagents.
| Reagents/Conditions | Products | References |
|---|---|---|
| LiAlH₄, dry ether, reflux | 1-(3-Hydroxymethyl-phenyl)-piperidine-4-methanol + ethanol |
Mechanism :
-
LiAlH₄ delivers hydride to the carbonyl, converting the ester (-COOEt) to a hydroxymethyl (-CH₂OH) group.
Transesterification
The ethyl ester reacts with other alcohols to form new esters.
| Reagents/Conditions | Products | References |
|---|---|---|
| Methanol, H⁺, reflux | 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid methyl ester |
Mechanism :
Decarboxylation
After hydrolysis to the carboxylic acid, decarboxylation occurs under high heat.
| Reagents/Conditions | Products | References |
|---|---|---|
| 200–300°C | 1-(3-Hydroxymethyl-phenyl)-piperidine + CO₂↑ |
Notes :
-
Requires prior hydrolysis of the ester to the free carboxylic acid.
Nucleophilic Substitution at Piperidine Nitrogen
The tertiary amine in the piperidine ring may undergo quaternization.
| Reagents/Conditions | Products | References |
|---|---|---|
| CH₃I, polar solvent | 1-(3-Hydroxymethyl-phenyl)-piperidinium iodide |
Notes :
-
Limited experimental data exists, but analogous piperidine derivatives show reactivity toward alkyl halides.
Scientific Research Applications
1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with various receptors and enzymes, potentially modulating their activity. The hydroxymethyl and ethyl ester groups can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
Hydroxyl-Containing Substituents
- 1-(3-Hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester (Phenoperidine) Structure: A 3-hydroxy-3-phenylpropyl chain replaces the hydroxymethyl group. Properties: Higher lipophilicity due to the phenylpropyl chain, leading to prolonged metabolic half-life. Used as an analgesic under international narcotics control . Molecular Formula: C23H29NO3 (HCl salt: C23H29NO3·HCl, 404.0 g/mol) .
- 1-Methyl-4-(3-hydroxyphenyl)-piperidine-4-carboxylic acid ethyl ester Structure: A 3-hydroxyphenyl group with a methyl substituent on the piperidine nitrogen.
Aromatic and Ether-Linked Substituents
4-Phenyl-1-[2-(tetrahydrofurfuryloxy)ethyl]piperidine-4-carboxylic acid ethyl ester (Furethidine)
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Amine-Containing Substituents
- 4-Piperidinecarboxylic acid, 1-[(3-aminophenyl)methyl]-, ethyl ester Structure: 3-Aminophenylmethyl substituent introduces basicity. Properties: The amine group facilitates salt formation but increases toxicity risks (e.g., H302, H315 hazards) .
Pharmacological and Toxicological Profiles
Biological Activity
1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester, a compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a piperidine ring substituted with a hydroxymethyl group and an ethyl ester functional group. The compound's chemical properties are significant for its biological interactions, influencing its solubility, stability, and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.34 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, it has been shown to inhibit the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation .
- Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated improved cytotoxicity compared to the reference drug bleomycin, indicating its potential as a therapeutic agent in cancer treatment .
Neuropharmacological Effects
The benzoylpiperidine fragment has been identified as a privileged structure in medicinal chemistry, contributing to various neuropharmacological activities.
- Receptor Affinity : Compounds similar to this compound have shown notable affinity for serotoninergic and dopaminergic receptors. This suggests potential applications in treating neurological disorders .
Inhibition of Enzymatic Activity
The compound's structural features allow it to act as an inhibitor of specific enzymes involved in metabolic pathways.
- MAGL Inhibition : Preliminary findings suggest that derivatives of this compound may inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. This inhibition could lead to increased levels of endocannabinoids, which have therapeutic potential in pain management and neuroprotection .
Table 2: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester, and how can reaction yields be optimized?
- Methodology : A common approach involves functionalizing piperidine-4-carboxylic acid derivatives. For example, esterification of the carboxylic acid group can be achieved using ethanol under acid catalysis, while the hydroxymethylphenyl moiety may be introduced via nucleophilic substitution or coupling reactions. Reaction optimization should include temperature control (e.g., reflux in THF) and stoichiometric adjustments of reagents like methyl chloroformate or anhydrides, as demonstrated in similar piperidine ester syntheses . Purity can be enhanced by flash chromatography (e.g., 5–40% ethyl acetate/hexanes gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- HPLC : Purity assessment with a C18 column, mobile phase (e.g., methanol/buffer at pH 4.6), and UV detection .
- NMR/IR : Confirm the ester carbonyl (~1700 cm⁻¹ in IR) and piperidine ring protons (δ 1.5–3.5 ppm in ¹H-NMR) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- Methodology : Based on structural analogs, this compound may exhibit acute toxicity (Category 4, H302) and skin/eye irritation (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and store at -20°C for stability . Emergency protocols include immediate medical consultation and SDS review .
Advanced Research Questions
Q. How does the hydroxymethylphenyl substituent influence the compound’s pharmacological activity compared to other aryl groups?
- Methodology : Conduct comparative structure-activity relationship (SAR) studies. For example, replace the hydroxymethyl group with aminophenyl (as in CAS 306937-22-4 ) or bromophenyl (as in CAS 895542-84-4 ) and evaluate binding affinity to target receptors (e.g., opioid or inflammatory mediators) using radioligand assays or molecular docking simulations. The hydroxymethyl group may enhance hydrogen bonding with biological targets, altering potency .
Q. What strategies can resolve contradictions in reported synthetic yields for piperidine-4-carboxylate derivatives?
- Methodology : Analyze batch-specific variables:
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups (e.g., in CAS 652971-20-5 ) may improve stability but require acidic deprotection, affecting yields.
- Solvent Systems : Polar aprotic solvents (e.g., THF) vs. dichloromethane may influence reaction kinetics .
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) to accelerate esterification .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for biological activity?
- Methodology : Employ chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis using enantioselective catalysts. For example, (3S,4R)-configured piperidine derivatives (CAS 652971-20-5 ) show distinct bioactivity profiles. Characterize enantiomers via circular dichroism (CD) or polarimetry .
Q. What computational methods are suitable for predicting the compound’s metabolic stability?
- Methodology : Use in silico tools like ADMET Predictor™ or Schrödinger’s QikProp to model cytochrome P450 metabolism. Focus on ester hydrolysis susceptibility and hydroxylation sites, corroborated by in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar piperidine esters?
- Methodology : Cross-reference hazard data from multiple SDS (e.g., CAS 306937-22-4 vs. CAS 877399-51-4 ). Validate via in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized OECD guidelines .
Q. What experimental designs can elucidate the compound’s role in indoor surface chemistry interactions?
- Methodology : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on model indoor surfaces (e.g., glass, PVC). Monitor degradation under UV light or oxidants (e.g., ozone), referencing methodologies from indoor air chemistry studies .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
